N-(2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}ethyl)pyrazine-2-carboxamide
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Overview
Description
N-{2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)formamido]ethyl}pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring, an oxadiazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)formamido]ethyl}pyrazine-2-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature.
Attachment of the Phenyl Group: The phenyl group can be introduced through a substitution reaction involving phenyl halides and the oxadiazole intermediate.
Coupling with Pyrazine-2-carboxamide: The final step involves coupling the oxadiazole intermediate with pyrazine-2-carboxamide under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)formamido]ethyl}pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under strong oxidative conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring can lead to the formation of carboxylic acids, while reduction of nitro groups can yield amines.
Scientific Research Applications
N-{2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)formamido]ethyl}pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, antimicrobial, or anti-inflammatory activities.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials, such as organic semiconductors or fluorescent dyes.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-{2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)formamido]ethyl}pyrazine-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazine ring can participate in hydrogen bonding and π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
- 3-nitro-5-amino-1,2,4-oxadiazole
- 2-(1,2,4-oxadiazol-5-yl)anilines
Uniqueness
N-{2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)formamido]ethyl}pyrazine-2-carboxamide is unique due to its combination of the oxadiazole and pyrazine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable scaffold for further research and development.
Properties
Molecular Formula |
C16H14N6O3 |
---|---|
Molecular Weight |
338.32 g/mol |
IUPAC Name |
3-phenyl-N-[2-(pyrazine-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H14N6O3/c23-14(12-10-17-6-7-18-12)19-8-9-20-15(24)16-21-13(22-25-16)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,19,23)(H,20,24) |
InChI Key |
ULDGKUQLPKKFEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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